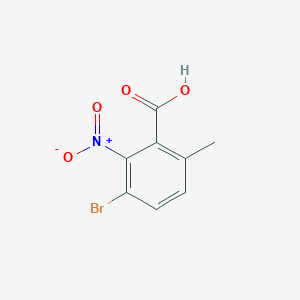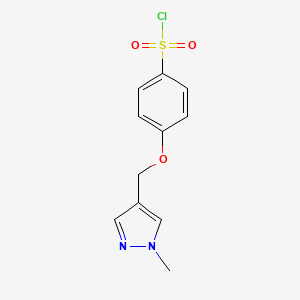
4-((1-Methyl-1H-pyrazol-4-yl)methoxy)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-Methyl-1H-pyrazol-4-yl)methoxy)benzene-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a benzene ring substituted with a sulfonyl chloride group and a methoxy group linked to a 1-methyl-1H-pyrazol-4-yl moiety. Sulfonyl chlorides are known for their reactivity and are widely used in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Preparation Methods
The synthesis of 4-((1-Methyl-1H-pyrazol-4-yl)methoxy)benzene-1-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through various methods, including the cyclocondensation of hydrazine with a 1,3-diketone or the reaction of an alkyne with an azide in the presence of a catalyst.
Attachment of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxy-containing reagent reacts with the pyrazole intermediate.
Formation of the Benzene Sulfonyl Chloride: The final step involves the reaction of the pyrazole-methoxy intermediate with benzenesulfonyl chloride under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
4-((1-Methyl-1H-pyrazol-4-yl)methoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines to form sulfonamides or with alcohols to form sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
4-((1-Methyl-1H-pyrazol-4-yl)methoxy)benzene-1-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((1-Methyl-1H-pyrazol-4-yl)methoxy)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group can react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate ester derivatives, respectively. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the chloride more susceptible to nucleophilic attack .
Comparison with Similar Compounds
4-((1-Methyl-1H-pyrazol-4-yl)methoxy)benzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Benzenesulfonyl Chloride: A simpler sulfonyl chloride with a benzene ring directly attached to the sulfonyl chloride group.
4-Methylbenzenesulfonyl Chloride: Similar to benzenesulfonyl chloride but with a methyl group on the benzene ring.
4-Nitrobenzenesulfonyl Chloride: Contains a nitro group on the benzene ring, which further increases the reactivity of the sulfonyl chloride group.
The uniqueness of this compound lies in the presence of the pyrazole moiety, which can impart additional biological activity and reactivity compared to simpler sulfonyl chlorides .
Properties
Molecular Formula |
C11H11ClN2O3S |
|---|---|
Molecular Weight |
286.74 g/mol |
IUPAC Name |
4-[(1-methylpyrazol-4-yl)methoxy]benzenesulfonyl chloride |
InChI |
InChI=1S/C11H11ClN2O3S/c1-14-7-9(6-13-14)8-17-10-2-4-11(5-3-10)18(12,15)16/h2-7H,8H2,1H3 |
InChI Key |
XMPBMSIBOZPKLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)COC2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


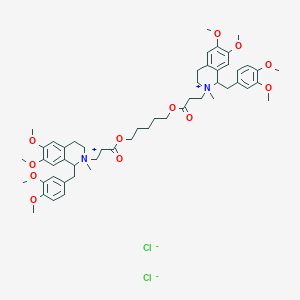


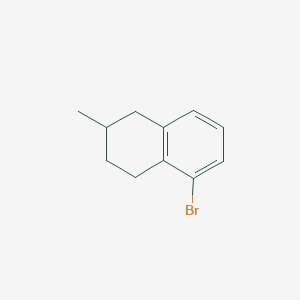
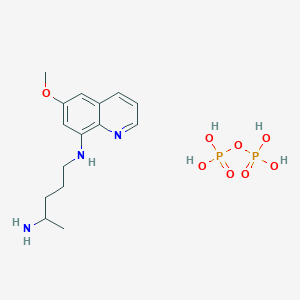
![ethane;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12824237.png)
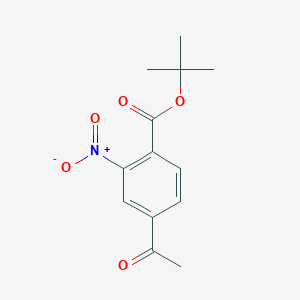
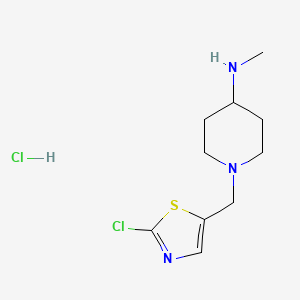


![[4,8-bis(5-octylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12824268.png)
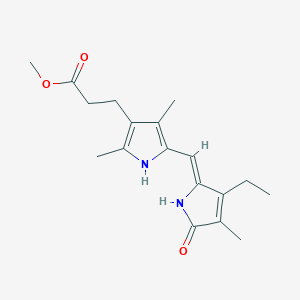
![10-Bromobenzo[g]chrysene](/img/structure/B12824277.png)
